1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with a complex structure that includes a chlorinated pyridine ring, a methoxy group, and a nitrile group
Mechanism of Action
Target of Action
The compound’s primary target is the CHRNA7-FAM7A fusion protein in humans . This protein plays a crucial role in the nervous system, particularly in the transmission of nerve impulses.
Mode of Action
The compound interacts with its target by binding to the CHRNA7-FAM7A fusion protein . This interaction can lead to changes in the protein’s function, potentially altering nerve impulse transmission.
Pharmacokinetics
It is known that the compound is highly soluble , which could impact its bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that the compound is highly soluble , which could impact its distribution in the environment. Additionally, it is persistent in soil , which could affect its long-term environmental impact.
Biochemical Analysis
Biochemical Properties
The compound 1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is known to interact with the nicotinic acetylcholine receptor of insects . It acts as an agonist at this receptor, exciting specific nerve cells . The compound’s selective toxicity to insects over mammals is attributed to differences in the binding affinity or potency at the nicotinic acetylcholine receptor .
Cellular Effects
In insects, this compound causes a loss of leg strength, leg tremors, body shaking, and eventually death . This is due to its agonistic action on the postsynaptic nicotinic acetylcholine receptor of insects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the nicotinic acetylcholine receptor . It acts as an agonist, mimicking the action of acetylcholine and exciting specific nerve cells . This leads to the observed symptoms in insects, including loss of leg strength and tremors .
Preparation Methods
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxaldehyde and 4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated pyridine ring, using nucleophiles such as amines or thiols.
Scientific Research Applications
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:
Imidacloprid: A widely used insecticide with a similar chlorinated pyridine structure.
Acetamiprid: Another neonicotinoid insecticide with a related chemical structure.
Thiacloprid: An insecticide that shares structural similarities and has a similar mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-methoxy-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-19-11-4-5-17(13(18)10(11)6-15)8-9-2-3-12(14)16-7-9/h2-5,7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXLKJGRCGEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(C=C1)CC2=CN=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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